1-(Quinoxalin-6-yl)ethanol
Overview
Description
1-(Quinoxalin-6-yl)ethanol is a chemical compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-6-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(quinoxalin-6-yl)ethanone using a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired product with good purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(quinoxalin-6-yl)ethanone.
Reduction: The compound can be further reduced to form 1-(quinoxalin-6-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
- Oxidation of this compound yields 1-(quinoxalin-6-yl)ethanone.
- Reduction can yield 1-(quinoxalin-6-yl)ethane.
- Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Quinoxalin-6-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(quinoxalin-6-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Quinoxaline: The parent compound of 1-(quinoxalin-6-yl)ethanol, known for its broad range of biological activities.
1-(Quinoxalin-6-yl)ethanone: An oxidized form of this compound with different chemical properties and applications.
1-(Quinoxalin-6-yl)ethane: A reduced form of this compound with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-quinoxalin-6-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBZDWQJDRHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=NC=CN=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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